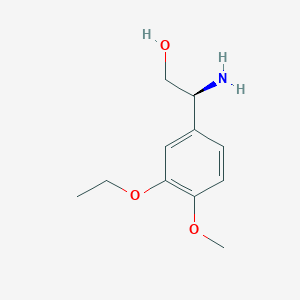

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a chiral compound with a specific stereochemistry, denoted by the (S) configuration This compound features an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, along with an ethanol moiety

Mecanismo De Acción

Target of Action

The primary target of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as Apremilast, is the enzyme phosphodiesterase 4 (PDE4) . PDE4 plays a crucial role in immune responses by metabolizing cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses .

Mode of Action

Apremilast acts as a selective inhibitor of PDE4 . By inhibiting PDE4, Apremilast increases intracellular cAMP levels . This increase in cAMP suppresses the spontaneous production of TNF-alpha , a pro-inflammatory cytokine, from human rheumatoid synovial cells .

Biochemical Pathways

The inhibition of PDE4 by Apremilast leads to an increase in intracellular cAMP levels . Elevated cAMP levels can regulate inflammation through multiple downstream effectors, including PKA, Epac1, and Epac2 . These downstream effectors can inhibit the release of pro-inflammatory cytokines and stimulate the production of anti-inflammatory cytokines .

Pharmacokinetics

Apremilast has a bioavailability of 73% and reaches peak plasma concentrations approximately 2.5 hours after oral administration . It is primarily metabolized in the liver by CYP3A4 , with minor contributions from CYP2A6 and CYP1A2 . The elimination half-life of Apremilast is between 6 to 9 hours , and it is excreted in the urine (58%) and feces (39%) .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels result in a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines . This shift in cytokine production can reduce inflammation and alleviate symptoms in conditions such as psoriasis and psoriatic arthritis .

Action Environment

The action of Apremilast can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet, age, and overall health status. Additionally, the drug’s stability and efficacy can be influenced by storage conditions. Apremilast should be stored at room temperature .

Análisis Bioquímico

Biochemical Properties

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in cells . The interaction between this compound and these enzymes can modulate their activity, leading to changes in cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to modulate the activity of protein kinase A (PKA) and cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB), which are key regulators of gene expression and cellular metabolism . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP . By inhibiting PDE4, this compound increases the levels of cAMP in cells, which in turn activates PKA and CREB, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular signaling and promoting cell survival . At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 3-ethoxy-4-methoxybenzaldehyde with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Solvents: Selection of suitable solvents to improve yield and purity.

Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions on the phenyl ring.

Major Products:

Oxidation Products: Imines, oximes.

Reduction Products: Secondary amines, alcohol derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated phenyl derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Comparación Con Compuestos Similares

®-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: The enantiomer of the (S)-form, with different stereochemistry.

2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: The racemic mixture containing both (S) and ® enantiomers.

2-Amino-2-(4-methoxyphenyl)ethanol: A similar compound lacking the ethoxy group.

Uniqueness: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its racemic mixture or other similar compounds. The presence of both ethoxy and methoxy groups on the phenyl ring further differentiates it from other analogs.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYDEVYSDHZRMI-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)

![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)

![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)

![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)